Zaragozic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

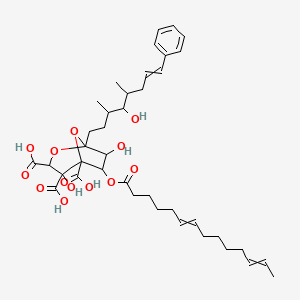

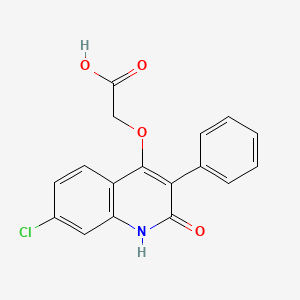

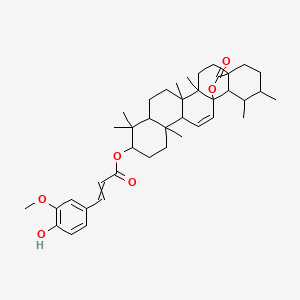

Zaragozic acid is a family of natural products produced by fungi. The first characterized zaragozic acids, A, B, and C, were isolated from an unidentified sterile fungal culture, Sporormiella intermedia, and Leptodontium elatius . These compounds are known for their unique 4,8-dioxabicyclo[3.2.1]octane core structure and their potent inhibitory effects on squalene synthase, an enzyme crucial for sterol synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of zaragozic acid involves complex organic reactions due to its intricate structure. The core biosynthetic route is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . This pathway involves multiple steps, including cyclization and functional group modifications, to achieve the final structure.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to maximize the yield of this compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Zaragozic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory effects.

Substitution: Substitution reactions can introduce new functional groups into the molecule, which can be used to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products

The major products formed from these reactions include various this compound derivatives, which can be used to study the structure-activity relationship and optimize the compound’s biological activity .

Applications De Recherche Scientifique

Chemistry

In chemistry, zaragozic acid is used as a model compound to study complex natural product synthesis and biosynthesis pathways. Its unique structure provides insights into the mechanisms of polyketide synthase enzymes .

Biology

In biological research, this compound is used to study the inhibition of squalene synthase, which is a key enzyme in the sterol biosynthesis pathway. This inhibition has implications for understanding cholesterol metabolism and developing cholesterol-lowering drugs .

Medicine

This compound has potential therapeutic applications due to its ability to lower plasma cholesterol levels. It has been studied for its effects on hepatic low-density lipoprotein (LDL) receptor mRNA levels and its potential to treat hypercholesterolemia .

Industry

In the industrial sector, this compound is used in the development of cholesterol-lowering agents and as a lead compound for designing new drugs targeting the sterol biosynthesis pathway .

Mécanisme D'action

Zaragozic acid exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene. By inhibiting this enzyme, this compound effectively reduces the synthesis of sterols, including cholesterol . The molecular targets and pathways involved include the sterol biosynthesis pathway and the regulation of LDL receptor expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lovastatin: Another inhibitor of cholesterol biosynthesis, but it targets HMG-CoA reductase instead of squalene synthase.

Simvastatin: Similar to lovastatin, it also inhibits HMG-CoA reductase.

Farnesyltransferase Inhibitors: These compounds inhibit the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins.

Uniqueness

Zaragozic acid is unique in its specific inhibition of squalene synthase, which is an earlier step in the sterol biosynthesis pathway compared to the targets of statins like lovastatin and simvastatin. This unique mechanism of action provides an alternative approach to lowering cholesterol levels and offers potential advantages in terms of efficacy and side effects .

Propriétés

Formule moléculaire |

C39H54O13 |

|---|---|

Poids moléculaire |

730.8 g/mol |

Nom IUPAC |

4,7-dihydroxy-1-(4-hydroxy-3,5-dimethyl-8-phenyloct-7-enyl)-6-tetradeca-6,12-dienoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C39H54O13/c1-4-5-6-7-8-9-10-11-12-13-17-23-29(40)50-32-31(42)37(51-33(34(43)44)38(49,35(45)46)39(32,52-37)36(47)48)25-24-27(3)30(41)26(2)19-18-22-28-20-15-14-16-21-28/h4-5,10-11,14-16,18,20-22,26-27,30-33,41-42,49H,6-9,12-13,17,19,23-25H2,1-3H3,(H,43,44)(H,45,46)(H,47,48) |

Clé InChI |

VFZAKIFLDMCTJV-UHFFFAOYSA-N |

SMILES canonique |

CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6-methoxy-2-phenylindol-1-yl)ethyl]butanamide](/img/structure/B10781596.png)

![tert-butyl N-[4-[2-benzyl-4-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B10781599.png)

![8-imidazol-1-yl-7-nitro-5H-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B10781610.png)

![4-(1,3-Dioxobenzo[f]isoindol-2-yl)-2-[[1-[[3-(4-hydroxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]butanoic acid](/img/structure/B10781611.png)

![2-amino-3-[2-[[3-[2-amino-3-(benzylamino)-3-oxopropyl]-1H-indol-2-yl]diselanyl]-1H-indol-3-yl]-N-benzylpropanamide](/img/structure/B10781631.png)

![1-[[4-Methyl-1-oxo-1-[(8-oxo-1,7-diazacyclotridec-9-yl)amino]pentan-2-yl]amino]propylphosphonic acid](/img/structure/B10781653.png)